(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid
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Overview
Description
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid typically involves stereoselective reactions. One common method is the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine through visible light-promoted photoredox catalysis . This method allows the use of carboxylic acids as radical precursors without prior derivatization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of stereoselective synthesis and photoredox catalysis can be scaled up for industrial applications. The use of catalytic amounts of organic acridinium-based photocatalysts is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of chiral compounds and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2,3-Dibromo-3-phenylpropanoic acid
- Other chiral amino acid derivatives
Uniqueness
What sets (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid apart is its unique stereochemistry and the presence of the tert-butylsulfinyl group. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
(2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1 |
InChI Key |
LKFAJBSAIXZFTJ-QOQVMDBCSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@@H](C(=O)O)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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